

"inter-laboratory study of 2-Iodophenol-d4 analysis"

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Compound of Interest

Compound Name: 2-Iodophenol - d4

Cat. No.: B1147133

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An Inter-laboratory Comparison of Analytical Methods for 2-Iodophenol-d4 Quantification

This guide provides a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantitative analysis of 2-Iodophenol-d4. The data presented is a synthesis from typical performance benchmarks for similar halogenated phenolic compounds, designed to guide researchers and drug development professionals in selecting the appropriate methodology for their analytical needs.

Data Presentation: Performance Comparison

The following table summarizes the hypothetical performance data for the analysis of 2-Iodophenol-d4 by GC-MS and LC-MS, based on an inter-laboratory study framework.

Parameter	GC-MS	LC-MS/MS
Limit of Detection (LOD)	0.1 µg/L	0.05 µg/L
Limit of Quantification (LOQ)	0.3 µg/L	0.15 µg/L
Linearity (R ²)	>0.995	>0.998
Intra-day Precision (%RSD)	< 10%	< 5%
Inter-day Precision (%RSD)	< 15%	< 10%
Accuracy (% Recovery)	85-110%	90-115%
Sample Throughput	Medium	High

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation: A derivatization step is typically required for GC-MS analysis of phenolic compounds to improve volatility and chromatographic peak shape.

- **Extraction:** 100 mL of the aqueous sample is acidified to pH 2 with concentrated sulfuric acid. The sample is then extracted three times with 30 mL of dichloromethane (DCM).
- **Drying:** The combined organic extracts are passed through a column of anhydrous sodium sulfate to remove residual water.
- **Concentration:** The extract is concentrated to approximately 1 mL under a gentle stream of nitrogen.
- **Derivatization:** 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is added to the concentrated extract. The mixture is heated at 70°C for 30 minutes.
- **Final Volume:** The derivatized sample is brought to a final volume of 1 mL with DCM.

Instrumentation:

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Injector: Splitless mode at 250°C.
- Oven Program: Initial temperature of 60°C held for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Conditions: Electron Ionization (EI) at 70 eV. Source temperature at 230°C, Quadrupole temperature at 150°C. Selected Ion Monitoring (SIM) mode for quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

Sample Preparation: Direct injection is often possible with LC-MS, but a simple filtration or solid-phase extraction (SPE) may be used to clean up complex matrices.

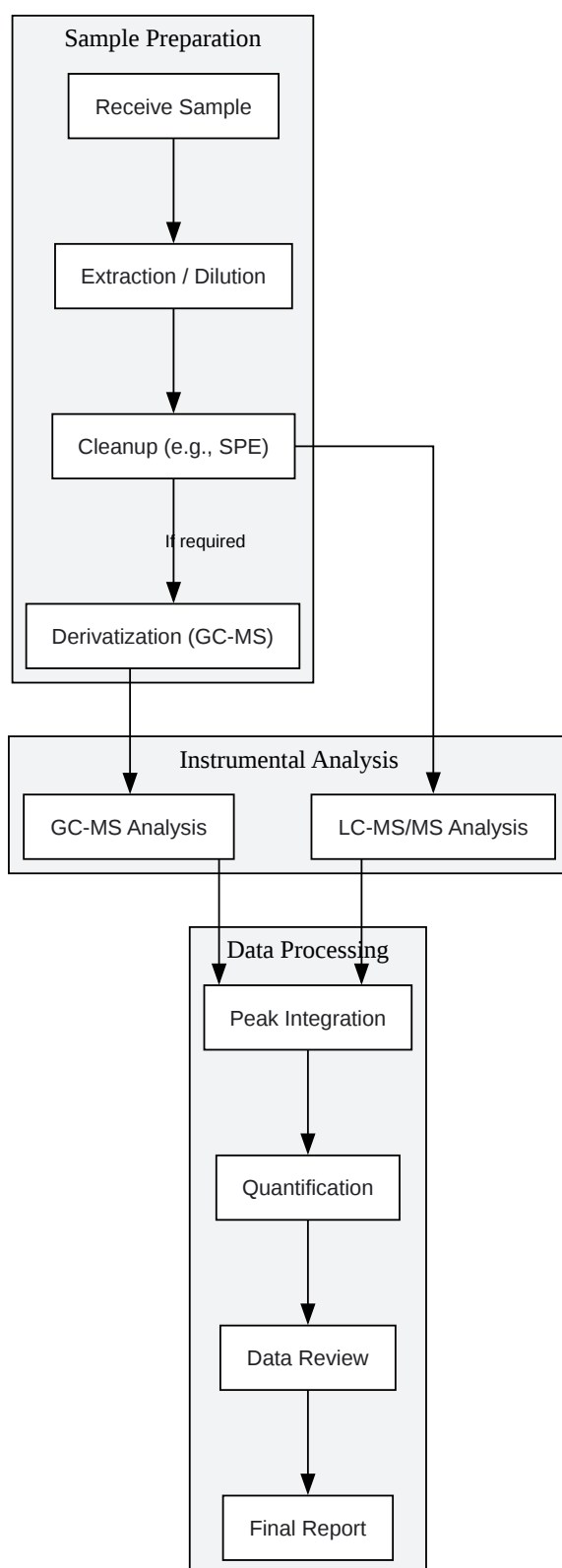
- Filtration: The aqueous sample is filtered through a 0.22 µm syringe filter.
- Dilution: If necessary, the sample is diluted with the initial mobile phase to fall within the calibration range.
- Internal Standard: An appropriate internal standard is added to the sample prior to injection.

Instrumentation:

- Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
- Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- MS/MS Conditions: Electrospray Ionization (ESI) in negative mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-product ion transition for 2-Iodophenol-d4.

Mandatory Visualization



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Caption: Workflow for an inter-laboratory study of 2-Iodophenol-d4 analysis.

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